Benzenepropanoic acid, 2-chloro-5-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 2-chloro-5-iodo- is an organic compound characterized by the presence of both chlorine and iodine atoms attached to a benzene ring
Preparation Methods
The synthesis of Benzenepropanoic acid, 2-chloro-5-iodo- typically involves a multi-step process. One common method starts with the iodination of methyl anthranilate to obtain ethyl 2-amino-5-iodobenzoate. This intermediate then undergoes a Sandmeyer reaction followed by chlorination to yield 2-chloro-5-iodobenzoate. Finally, hydrolysis with sodium hydroxide and ethanol produces the target compound .
Chemical Reactions Analysis
Benzenepropanoic acid, 2-chloro-5-iodo- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenepropanoic acid, 2-chloro-5-iodo- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology and Medicine: The compound’s derivatives may have potential biological activities, making it a candidate for drug development and other biomedical applications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzenepropanoic acid, 2-chloro-5-iodo- exerts its effects depends on the specific application. In coupling reactions, for example, the compound undergoes oxidative addition and transmetalation steps facilitated by palladium catalysts. These steps involve the formation and breaking of chemical bonds, leading to the desired product .
Comparison with Similar Compounds
Benzenepropanoic acid, 2-chloro-5-iodo- can be compared with similar compounds such as Benzenepropanoic acid, 2-chloro-6-iodo-. Both compounds have similar structures but differ in the position of the iodine atom. This difference can affect their reactivity and applications. Other similar compounds include various halogenated benzoic acids, which also have unique properties and uses .
Properties
Molecular Formula |
C9H8ClIO2 |
---|---|
Molecular Weight |
310.51 g/mol |
IUPAC Name |
3-(2-chloro-5-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8ClIO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) |
InChI Key |
DLRBFZOZCCPQAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)CCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.